3-Cyclopropoxypyridine-2,5-disulfonamide
Description
3-Cyclopropoxypyridine-2,5-disulfonamide is a heterocyclic compound featuring a pyridine core substituted with a cyclopropoxy group at the 3-position and sulfonamide moieties at the 2- and 5-positions.
Properties
Molecular Formula |
C8H11N3O5S2 |
|---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
3-cyclopropyloxypyridine-2,5-disulfonamide |
InChI |
InChI=1S/C8H11N3O5S2/c9-17(12,13)6-3-7(16-5-1-2-5)8(11-4-6)18(10,14)15/h3-5H,1-2H2,(H2,9,12,13)(H2,10,14,15) |
InChI Key |
AMOULSDBUVQRFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)S(=O)(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Cyclopropoxypyridine-2,5-disulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Cyclopropoxylation: Introduction of the cyclopropoxy group to the pyridine ring.
Sulfonamidation: Introduction of sulfonamide groups at the 2 and 5 positions of the pyridine ring.
The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
3-Cyclopropoxypyridine-2,5-disulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide groups can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Cyclopropoxypyridine-2,5-disulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 3-Cyclopropoxypyridine-2,5-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups are known to inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access. This inhibition can lead to various physiological effects, including reduced intraocular pressure and potential anticancer activity .
Comparison with Similar Compounds
Solubility and Stability
- Cyclophosphamide exists in anhydrous and monohydrate forms, with the latter improving aqueous solubility for clinical use . By analogy, the sulfonamide groups in this compound may form salts (e.g., sodium or hydrochloride) to enhance bioavailability.
- The phosphoramidocyanidate in is likely lipophilic due to its alkyl chains, whereas the sulfonamide groups in the target compound could increase polarity, favoring renal excretion.
Stereochemical Considerations
- Cyclophosphamide exhibits stereoisomerism (S- and R-forms), with the S-isomer showing higher therapeutic efficacy .
Mechanistic Divergence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
